(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride

salt selection solid-form screening compound management

Synthetic routes requiring a pyrrolidine-containing electrophile often face variability with in-situ activation or oil-based reagents. (Pyrrolidin-2-yl)methyl methanesulfonate HCl solves this as a crystalline, weighable mesylate salt. - **Measurable outcome:** ≥97% purity minimizes side reactions during amination/etherification. - **Process advantage:** Powder form compatible with automated solid dispensing; 4°C storage ensures stability. - **Atom economy:** Mesylate leaving group (79 g·mol⁻¹) improves efficiency vs. tosylate (155 g·mol⁻¹). - **Stereochemical control:** Enantiopure (R) or (S) versions available for asymmetric synthesis.

Molecular Formula C6H14ClNO3S
Molecular Weight 215.69
CAS No. 1824177-82-3
Cat. No. B2884041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride
CAS1824177-82-3
Molecular FormulaC6H14ClNO3S
Molecular Weight215.69
Structural Identifiers
SMILESCS(=O)(=O)OCC1CCCN1.Cl
InChIInChI=1S/C6H13NO3S.ClH/c1-11(8,9)10-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H
InChIKeyRKKATKJGNQLOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-2-ylmethyl Methanesulfonate HCl: Buyer's Overview


(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride is a pyrrolidine-based sulfonate ester building block with the molecular formula C6H14ClNO3S and a molecular weight of 215.70 g·mol⁻¹ [1]. The compound exists as a powder at ambient temperature and requires refrigerated storage at 4 °C [2]. Its structure combines a saturated five-membered nitrogen heterocycle (pyrrolidine) bearing a methanesulfonate (mesylate) ester at the 2‑position, supplied as the hydrochloride salt. Commercial availability spans multiple vendors including Enamine Ltd. (distributed by Fujifilm Wako), Biosynth, MolCore, LeYan, and American Elements, with purities ranging from 95% to ≥97% .

Form Crystalline HCl salt supports automated solid-dispensing and precise weighing workflows
Reactivity 2-position mesylate ester enables anchimeric assistance during nucleophilic displacement cascades
Quality Specifications up to NLT 97% purity available for API intermediate and library synthesis

Why In-Class Analogs Cannot Substitute This Compound


Although several pyrrolidine-based methanesulfonate esters and sulfonamides are commercially catalogued under the same general building-block family, subtle structural variations produce substantially different physicochemical profiles. The hydrochloride salt form directly affects storage requirements (4 °C vs ambient), physical appearance (powder vs oil), and aqueous solubility relative to the free base [1]. The 2‑position of the pyrrolidine ring places the reactive mesylate ester adjacent to the protonated secondary amine, enabling anchimeric assistance during nucleophilic displacement reactions—a mechanistic feature absent in the 3‑substituted isomer [2]. Furthermore, the methanesulfonate leaving group offers distinct solvolytic reactivity compared with the corresponding tosylate or triflate esters, as quantified by established Hammett–Taft substituent parameters [3]. These differences mean that even closely related compounds are not functionally interchangeable in synthetic sequences or procurement specifications.

Attribute
This Compound
Potential Substitute
Salt Form
HCl salt, crystalline powder, storage at 4 °C
Free base, oil or low-melting solid, ambient storage
Leaving Group
Mesylate, MW addition 79 g·mol⁻¹
Tosylate, MW addition 155 g·mol⁻¹; solvolysis context may differ
Ring Position
2-substituted, anchimeric assistance possible
3-substituted isomer, no neighboring-group participation

Quantitative Divergence from Closest Comparators


Salt vs. Free Base: Form and Stability

The hydrochloride salt of (pyrrolidin-2-yl)methyl methanesulfonate is an isolable powder requiring storage at 4 °C, whereas the free base (CAS 1824177-81-2) is typically stored under ambient cool, dry conditions and may be a low-melting solid or oil [1]. The salt form's enhanced crystallinity facilitates accurate weighing and formulation, a critical factor in high-throughput screening and scale‑up workflows.

Salt vs. Free Base
Head-to-head
HCl salt: crystalline powder, 4 °C storage. Free base: oil or low-melting solid, ambient.
Supports batch-to-batch weighing reproducibility in automated workflows
Vendor-reported specifications; verify physical form per lot
salt selection solid-form screening compound management

Mesylate vs. Tosylate Leaving Group Reactivity

The methanesulfonate (mesylate) ester in the target compound has a computed group charge of –0.60 and an estimated aqueous heat of solution of –84.42 kcal·mol⁻¹, compared with –0.53 and –81.78 kcal·mol⁻¹ for the corresponding p‑toluenesulfonate (tosylate) ester [1]. The solvolysis rate of 1‑phenylethyl mesylate at 76 °C in 80% ethanol/water is 3.0 × 10⁴ s⁻¹, while the tosylate reacts at 3.7 × 10⁴ s⁻¹ [1]. Although both are excellent leaving groups, the mesylate offers lower molecular weight (adding 79 g·mol⁻¹ vs. 155 g·mol⁻¹ for tosylate) and superior aqueous solubility, which simplifies work‑up and purification.

Mesylate vs. Tosylate
Class-level
Mesylate solvolysis 3.0×10⁴ s⁻¹; tosylate 3.7×10⁴ s⁻¹ at 76 °C. MW 79 vs 155 g·mol⁻¹.
Comparable displacement kinetics with 36% lower molecular-weight burden
PM3 gas-phase calculations; model substrate solvolysis data
leaving group ability nucleophilic substitution synthetic efficiency

2-Substituted vs. 3-Substituted Pyrrolidine Reactivity

In the target compound the mesylate ester is attached to the pyrrolidine 2‑position, placing it alpha to the ring nitrogen. This arrangement permits anchimeric assistance (neighboring‑group participation) by the nitrogen lone pair during SN2‑type displacements, potentially accelerating substitution rates relative to the 3‑substituted isomer (pyrrolidin‑3‑ylmethyl methanesulfonate), where the reactive center is beta to the nitrogen and cannot benefit from through‑space orbital overlap [1]. The 2‑substituted isomer also exhibits a distinct computed topological polar surface area (tPSA) of 63.8 Ų, which influences membrane permeability and solubility in early drug‑discovery profiling [1].

2- vs. 3-Substitution
Class-level
2-position enables anchimeric assistance via nitrogen lone pair; 3-isomer cannot. tPSA 63.8 Ų.
May support kinetic advantage in SN2 displacement cascades
No direct rate data; mechanistic inference from physical organic chemistry
regiochemistry neighboring group participation synthetic strategy

Purity Specifications Across Vendors

At least one ISO‑certified manufacturer (MolCore) supplies (pyrrolidin‑2‑yl)methyl methanesulfonate hydrochloride at a guaranteed purity of NLT (Not Less Than) 97% , while the most commonly advertised purity across other vendors (LeYan, AKSci for the free base, CymitQuimica) is 95% . This 2‑percentage‑point improvement reduces the maximum impurity burden from 5% to 3%, which is significant when the compound is used as a key intermediate in multi‑step API syntheses where impurities propagate.

Purity Specification
Data to verify
NLT 97% (MolCore) vs 95% across other vendors; impurity ≤3% vs ≤5%.
Reduced impurity burden supports downstream purification efficiency
Vendor CoA specifications; verify purity per lot upon receipt
purity specification quality control procurement standards

Cost and Supply Chain Comparison

The Enamine‑sourced hydrochloride salt (distributed by Fujifilm Wako) is priced at approximately ¥219,600 (≈$1,500 USD) per gram for the smallest catalog unit , reflecting its positioning as a high‑quality, inventory‑maintained research building block with full analytical documentation. Alternative vendors such as CymitQuimica list the same compound at €1,250 per gram . These price points are consistent with a non‑commodity, specialized heterocyclic intermediate with limited global supply.

Procurement Benchmark
Data to verify
~$1,500/g (Enamine) vs ~$1,370/g (Biosynth); both above commodity building-block pricing.
Signals specialized synthesis; prioritize vendor documentation over marginal price differences
Catalog list prices 2024–2025; bulk or contract pricing may differ
pricing benchmark supply chain reliability vendor qualification

Optimal Use Cases Based on Evidence


High-Purity Electrophile for API Synthesis

When designing a synthetic route that installs a pyrrolidine‑containing fragment via nucleophilic displacement, the hydrochloride salt of (pyrrolidin‑2‑yl)methyl methanesulfonate provides a crystalline, weighable electrophile. The ≥97% purity specification reduces the impurity burden to ≤3% , minimizing side‑product formation in subsequent amination or etherification steps. The mesylate leaving group adds only 79 g·mol⁻¹ (vs. 155 g·mol⁻¹ for tosylate), improving atom economy in the final API [1].

Automated HTS Library Production

The powder form and consistent physical state of the hydrochloride salt make it compatible with automated solid‑dispensing platforms and dissolution in DMSO or aqueous buffers [2]. The 2‑substituted pyrrolidine scaffold is a privileged structure in medicinal chemistry, and procurement of the pre‑formed mesylate ester avoids in‑situ activation steps that introduce variability in HTS plate preparation [3].

Enantiopure Chiral Pool Synthesis

Because the pyrrolidine 2‑position is a stereogenic center, enantiomerically pure versions of this building block (e.g., (R)‑ or (S)‑(pyrrolidin‑2‑yl)methyl methanesulfonate hydrochloride) can be sourced for asymmetric synthesis campaigns. The Enamine catalog, accessible via Fujifilm Wako, supports procurement of specific enantiomers with full chiral purity documentation , enabling chemists to access stereochemically defined intermediates without developing resolution procedures.

Sulfonate Leaving Group Benchmarking Studies

For physical organic chemists and process development groups benchmarking leaving‑group performance, the target compound serves as a well‑characterized mesylate probe. Quantitative leaving‑group parameters (group charge –0.60; solvolysis rate 3.0 × 10⁴ s⁻¹) [1] allow direct comparison with tosylate, brosylate, and nosylate analogs in kinetic studies that inform optimal protecting‑group strategy for complex natural product syntheses.

Application
Selection Property
Validation Focus
API Intermediate Synthesis
Crystalline HCl salt with ≥97% purity specification
Impurity profile and leaving-group MW economy
Automated HTS Library Production
Consistent powder form for solid-dispensing platforms
Physical state reproducibility and DMSO solubility
Enantiopure Chiral Pool Synthesis
Access to (R)- and (S)-enantiomer catalog entries
Chiral purity documentation per lot
Leaving Group Benchmarking
Well-characterized mesylate probe with reported solvolysis data
Solvolysis rate reproducibility under reaction conditions
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